molecular formula C19H16N4O2 B2830185 5-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1904632-67-2

5-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2830185
CAS No.: 1904632-67-2
M. Wt: 332.363
InChI Key: WLPSJSZOALJWGM-VOTSOKGWSA-N
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Description

5-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound featuring a tricyclic core fused with a pyridine ring and an (E)-configured α,β-unsaturated ketone (enoyl) group. Its structural complexity arises from the 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one scaffold, which incorporates multiple nitrogen atoms and conjugated double bonds. The (E)-stereochemistry of the enoyl moiety may enhance electronic delocalization, influencing reactivity and bioactivity.

Properties

IUPAC Name

5-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18(7-6-14-4-3-9-20-12-14)22-11-8-16-15(13-22)19(25)23-10-2-1-5-17(23)21-16/h1-7,9-10,12H,8,11,13H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPSJSZOALJWGM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C=CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)/C=C/C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(pyridin-3-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving urea or guanidine derivatives.

    Coupling of the rings: The pyridine and pyrimidine rings can be coupled through cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the acryl group: This can be done through aldol condensation or Michael addition reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with pyridine and pyrimidine rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-(pyridin-3-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one would depend on its specific biological target. Typically, compounds with pyridine and pyrimidine rings can interact with enzymes or receptors, modulating their activity. This can involve binding to the active site of an enzyme or interacting with receptor proteins to alter signal transduction pathways.

Comparison with Similar Compounds

Triazolopyridines

Triazolopyridines, such as 1-[1,2,3]triazolo[1,5-a]pyridin-7-yl-4-(2H-[1,2,3]triazol-4-yl)-1,3-butadienes (e.g., compounds 1a , 1b , 5 ), share nitrogen-rich heterocyclic frameworks. Key differences include:

  • Stereochemistry: The target compound’s (E)-enoyl group contrasts with the 1E,3E or 1Z,3Z configurations observed in triazolopyridines. Such stereochemical variations significantly impact molecular geometry and intermolecular interactions .
  • Solubility : Triazolopyridines exhibit moderate solubility in polar aprotic solvents (e.g., THF), whereas the tricyclic core of the target compound likely reduces solubility due to increased hydrophobicity .

Pyrimidine-Coumarin Hybrids

Pyrimidine derivatives fused with coumarin moieties (e.g., compound 4i from ) feature conjugated aromatic systems but lack the tricyclic nitrogen scaffold.

Data Table: Comparative Analysis of Structural and Functional Properties

Property Target Compound Triazolopyridines Pyrimidine-Coumarin Hybrids
Molecular Weight ~450–500 (estimated) 250–350 350–400
Key Functional Groups Tricyclic N-system, (E)-enoyl, pyridine Triazole, pyridine, conjugated diene Pyrimidine, coumarin, tetrazole
Stereochemical Complexity High (fixed (E)-enoyl) Moderate (1E,3E or 1Z,3Z) Low (planar aromatic systems)
Solubility Low (non-polar solvents) Moderate (THF, DMSO) Low to moderate (DMF, acetone)
Bioactivity Potential Antimicrobial, enzyme inhibition (inferred) Anticancer, antimicrobial Antioxidant, insecticidal

Research Findings and Challenges

  • Bioactivity Gaps : While marine and plant-derived analogues suggest antimicrobial applications (), the target compound’s efficacy remains unverified.
  • Synthetic Hurdles : Achieving regioselective functionalization of the tricyclic core requires advanced methodologies, such as transition-metal catalysis or photochemical activation .

Biological Activity

The compound 5-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the pyridine ring and the enoyl moiety suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Enzyme Inhibition : Many triazine derivatives have been studied for their ability to inhibit specific kinases and enzymes involved in cancer progression.
  • Antioxidant Activity : Compounds featuring aromatic rings can exhibit antioxidant properties by scavenging free radicals.
  • Antimicrobial Properties : The presence of nitrogen-containing heterocycles often correlates with antimicrobial activity.

Anticancer Activity

Studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.46 μM against Pim-1 kinase, suggesting that similar activities might be expected from the target compound .

CompoundTargetIC50 (μM) ± SD
4dPim-11.06 ± 0.05
4jPim-10.34 ± 0.02
StaurosporinePim-10.46 ± 0.02

Case Study 1: Cytotoxicity Assessment

A study involving the synthesis of related compounds demonstrated their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the potency and selectivity towards cancer cells.

Case Study 2: Enzyme Inhibition

In another investigation, a series of triazine derivatives were tested for their ability to inhibit kinases involved in oncogenic signaling pathways. The findings suggested that structural features such as the presence of a pyridine ring enhanced inhibitory activity.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

The synthesis of complex heterocyclic compounds like this requires careful optimization. Key strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd or Cu) can enhance coupling reactions in similar triazatricyclo frameworks .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of intermediates, as seen in analogous syntheses yielding 21% under ethanol reflux .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization) balances reaction kinetics and thermal stability .

For reproducibility, document reaction parameters (e.g., pH, stoichiometry) and validate purity via HPLC with reference standards .

Basic: Which spectroscopic and analytical methods are essential for structural confirmation?

A multi-technique approach is critical:

  • NMR Spectroscopy : 13C^{13}\text{C} NMR in CDCl3_3 can resolve carbon environments, particularly distinguishing pyridine and enone moieties (e.g., signals at δ 120–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated 254.1167 vs. observed 254.1166) and fragmentation patterns (e.g., base peak at m/z 211) .
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm1^{-1}) and aromatic C-H vibrations .

Cross-reference data with computational predictions (e.g., DFT) to validate assignments .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be systematically resolved?

Contradictions often arise from dynamic molecular behavior or impurities. Address this by:

  • Variable-Temperature NMR : Probe conformational changes (e.g., enone isomerization) by acquiring spectra at 25°C and 60°C .
  • 2D Correlation Spectroscopy (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • Computational Validation : Compare experimental 13C^{13}\text{C} shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

If inconsistencies persist, repurify via preparative HPLC and reanalyze .

Advanced: What computational tools are effective for predicting reactivity and reaction pathways?

  • Reaction Path Search : Use quantum chemical software (e.g., GRRM or SCINE) to map energy landscapes and identify low-barrier pathways for cyclization or coupling steps .
  • Machine Learning : Train models on existing heterocyclic reaction databases to predict optimal conditions (e.g., solvent, catalyst) .
  • MD Simulations : Study solvent effects on transition states (e.g., ethanol vs. DMF) to rationalize yield differences .

Integrate computational insights with high-throughput experimentation for rapid validation .

Basic: How should reaction conditions be scaled for gram-level synthesis?

  • Batch Reactor Design : Ensure uniform heating/cooling to prevent side reactions (e.g., Michael addition byproducts) .
  • Catalyst Loading : Reduce Pd catalyst from 5 mol% (milligram scale) to 1–2 mol% to minimize costs .
  • Workup Optimization : Replace column chromatography with liquid-liquid extraction for faster isolation .

Monitor scalability via inline PAT tools (e.g., ReactIR) to track intermediate formation .

Advanced: How to design mechanistic studies for enone-pyridine conjugation reactions?

  • Isotopic Labeling : Introduce 18O^{18}\text{O} at the carbonyl group to track keto-enol tautomerism via MS/MS .
  • Kinetic Profiling : Use stopped-flow UV-Vis to measure rate constants for conjugation steps under varying pH (4–10) .
  • Theoretical Studies : Perform NBO analysis to quantify charge transfer between pyridine and enone moieties .

Correlate experimental activation energies with computed transition states to validate mechanisms .

Advanced: What strategies mitigate challenges in multi-step heterocyclic synthesis?

  • Intermediate Stabilization : Protect labile groups (e.g., amines) with Boc or Fmoc to prevent degradation .
  • Parallel Optimization : Use DoE (Design of Experiments) to simultaneously vary parameters (e.g., temp, solvent) across steps .
  • In Silico Screening : Predict solubility and stability of intermediates via COSMO-RS simulations .

Document all failed attempts to build a robust failure database for machine learning .

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